molecular formula C11H13NO2 B1461579 (3-Allyl-4-hydroxybenzyl)formamide CAS No. 1201633-41-1

(3-Allyl-4-hydroxybenzyl)formamide

Cat. No. B1461579
M. Wt: 191.23 g/mol
InChI Key: HBCUCOHRNPBGGM-UHFFFAOYSA-N
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Description

“(3-Allyl-4-hydroxybenzyl)formamide” is a chemical compound with the CAS Number: 1201633-41-1 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 3-allyl-4-hydroxybenzylformamide .


Molecular Structure Analysis

The molecular structure of “(3-Allyl-4-hydroxybenzyl)formamide” consists of 11 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 27 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Microwave-promoted Total Synthesis

Microwave-assisted synthesis routes have been developed for the preparation of N-(α-hydroxybenzyl)formamides, which could be related to the synthesis or applications of compounds like "(3-Allyl-4-hydroxybenzyl)formamide." These methods offer excellent yields with reduced reaction times, indicating the efficiency of microwave-assisted reactions in synthesizing complex organic compounds (Rabiei & Naeimi, 2016).

Novel Catalyst-Free Synthesis

A novel, mild, and efficient method for the preparation of new N-(α-hydroxybenzyl)formamides has been reported, showcasing the potential for synthesizing similar compounds without the need for a catalyst. This methodology emphasizes the synthesis of such compounds under neutral conditions, offering a pathway that might be relevant for "(3-Allyl-4-hydroxybenzyl)formamide" (Naeimi & Rabiei, 2012).

Applications in Liquid Crystal Synthesis

Research has been conducted on the synthesis of liquid crystalline compounds, which could hint at the potential applications of "(3-Allyl-4-hydroxybenzyl)formamide" in the field of materials science. These compounds are of interest for their unique physical properties and potential applications in electronic displays and sensors (Qingjun, 2007).

Formamide-Based Organic Syntheses

The role of formamide as a precursor for various organic syntheses has been extensively studied. It provides a basis for the synthesis of nucleic bases, acyclonucleosides, carboxylic acids, and amino acids under prebiotic conditions. This research might offer insights into the broader applications of compounds like "(3-Allyl-4-hydroxybenzyl)formamide" in organic chemistry and the synthesis of biologically relevant molecules (Saladino et al., 2012).

Safety And Hazards

“(3-Allyl-4-hydroxybenzyl)formamide” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(4-hydroxy-3-prop-2-enylphenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-10-6-9(7-12-8-13)4-5-11(10)14/h2,4-6,8,14H,1,3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUCOHRNPBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)CNC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Allyl-4-hydroxybenzyl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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